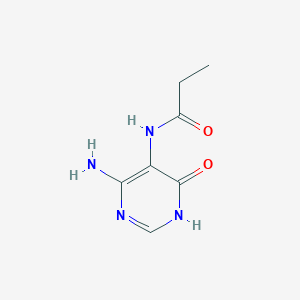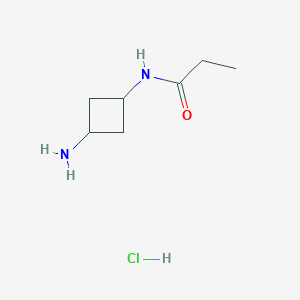
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of naphthalene in the presence of a nickel catalyst can yield tetrahydronaphthalene derivatives . Another method involves the use of specific reagents and conditions to achieve the desired hydroxylation and oxidation states.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of nickel catalysts is prevalent, and the reaction conditions are optimized to ensure high yield and purity. The process may also involve steps to purify the final product, such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can influence biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon with similar structural features but lacks the hydroxyl and carbonyl groups.
5-Hydroxy-1-oxotetraline: Another derivative with a hydroxyl group at a different position.
Uniqueness
What sets 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione apart is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
91715-49-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h5,11H,1-4H2 |
InChI Key |
DVPRMXAQNPJDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)


![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)




![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)

![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)
![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)

![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)
